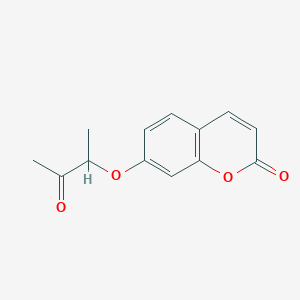

7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-(3-oxobutan-2-yloxy)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-8(14)9(2)16-11-5-3-10-4-6-13(15)17-12(10)7-11/h3-7,9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCVPUSBZDLSQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OC1=CC2=C(C=C1)C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387407 |

Source

|

| Record name | 7-[(3-Oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156006-08-5 |

Source

|

| Record name | 7-[(3-Oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one, a member of the coumarin family of compounds. Drawing upon the broad pharmacological profile of coumarins, this document will delve into the core properties, a proposed synthetic route, and the anticipated biological activities of this specific derivative. While detailed experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogues to provide a robust predictive framework for research and development.

Core Molecular Characteristics

This compound belongs to the coumarin class, which are benzopyran-2-one derivatives.[1] The core coumarin scaffold is a versatile pharmacophore known for its wide range of biological activities.[2] The substituent at the 7-position, a 1-methyl-2-oxopropoxy group, is expected to significantly influence its physicochemical properties and biological interactions.

Physicochemical Properties

A summary of the basic properties of this compound is presented in the table below. These values are critical for designing experimental protocols, including solvent selection and dosage calculations.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 156006-08-5 | [3] |

| Molecular Formula | C₁₃H₁₂O₄ | [3] |

| Molecular Weight | 232.23 g/mol | [3] |

| Physical Form | Solid | [3] |

| LogP (Predicted) | 1.63 | [3] |

| Rotatable Bonds | 3 | [3] |

Note: LogP is a measure of lipophilicity and is a key predictor of pharmacokinetic properties.

Synthesis and Spectroscopic Characterization

While a specific synthesis protocol for this compound is not detailed in the available literature, a plausible and efficient synthetic route can be proposed based on established methods for analogous 7-substituted coumarins. The most common approach involves the Williamson ether synthesis.[4]

Proposed Synthetic Pathway

The synthesis would likely proceed via a nucleophilic substitution (SN2) reaction between 7-hydroxy-2H-chromen-2-one (also known as umbelliferone) and a suitable halo-ketone, such as 1-chloro- or 1-bromopropan-2-one.

Experimental Protocol:

-

Dissolution: Dissolve 7-hydroxy-4-methyl-2H-chromen-2-one and a molar excess of a base, such as potassium carbonate, in an appropriate solvent like acetone.[4]

-

Addition of Alkylating Agent: To the stirred solution, add 1-halo-propan-2-one dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).[4]

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water, and dry the organic layer over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent and purify the crude product by recrystallization or column chromatography to obtain the pure this compound.[4]

Predicted Spectroscopic Data

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. Based on data from similar coumarin derivatives, the following spectral characteristics are anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the coumarin ring protons, including doublets for the protons at positions 3 and 4. The protons of the 1-methyl-2-oxopropoxy substituent would appear as a doublet for the methyl group and a quartet for the methine proton, along with a singlet for the terminal methyl group. Aromatic protons at positions 5, 6, and 8 would also be present in the downfield region.[4][5]

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the lactone and the ketone, as well as for the other carbons of the coumarin core and the side chain.[6]

-

IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the lactone and ketone functional groups, typically in the range of 1700-1750 cm⁻¹.[7]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z 232.23).[8]

Biological Activity and Therapeutic Potential

The coumarin scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[2] The introduction of various substituents at the 7-position has been shown to modulate these activities.[1][9][10]

Anticipated Pharmacological Profile

Based on extensive research on 7-substituted coumarins, this compound is predicted to possess several biological activities:

-

Antimicrobial Activity: Coumarin derivatives are known to exhibit significant antibacterial and antifungal properties.[11][12] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[11] It is plausible that the target compound could be active against a range of Gram-positive and Gram-negative bacteria.[13][14]

-

Cytotoxic and Anticancer Activity: Many coumarin derivatives have demonstrated potent cytotoxicity against various cancer cell lines.[15][16][17] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like PI3K/AKT.[18] The cytotoxic potential of this compound would need to be evaluated against a panel of cancer cell lines.

-

Anti-inflammatory Activity: Substituted coumarins have been reported to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).[1][2] Some derivatives have been shown to inhibit the NF-κB signaling pathway.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of coumarins is highly dependent on the nature and position of their substituents. For 7-substituted coumarins, the lipophilicity and electronic properties of the substituent play a crucial role in determining their potency and selectivity. The 1-methyl-2-oxopropoxy group in the target molecule introduces both hydrophobic and hydrogen-bonding potential, which could enhance its interaction with biological targets.

Future Research Directions

To fully elucidate the therapeutic potential of this compound, a systematic investigation is warranted. The following experimental workflow is proposed for a comprehensive evaluation.

Conclusion

This compound is a promising, yet underexplored, coumarin derivative. Based on the well-established pharmacology of the coumarin scaffold, this compound is anticipated to exhibit a range of valuable biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Further experimental investigation is essential to validate these predictions and to fully uncover the therapeutic potential of this intriguing molecule.

References

-

Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae). (n.d.). PMC - NIH. [Link]

-

Cytotoxicity studies of coumarin analogs: design, synthesis and biological activity. (2016, October 4). SpringerLink. [Link]

-

Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. (2022, November 28). MDPI. [Link]

-

Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. (n.d.). PMC - NIH. [Link]

-

Cytotoxic and Antitumor Activity of some Coumarin Derivatives. (2016, September). PubMed. [Link]

-

Coumarin-containing hybrids and their antibacterial activities. (n.d.). PubMed. [Link]

-

Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. (n.d.). NIH. [Link]

-

Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents. (n.d.). PubMed Central. [Link]

-

Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). (n.d.). MDPI. [Link]

-

Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (n.d.). PubMed Central. [Link]

-

Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway. (n.d.). PubMed. [Link]

-

Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents. (2017, September 30). PubMed. [Link]

-

(PDF) Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents. (2025, October 16). ResearchGate. [Link]

-

Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

-

-

7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (n.d.). Royal Society of Chemistry. [Link]

-

-

(PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2018, July 3). ResearchGate. [Link]

-

Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. (n.d.). PMC. [Link]

-

Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. (2003, April). PubMed. [Link]

-

Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H... (n.d.). ResearchGate. [Link]

-

2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. (n.d.). MDPI. [Link]

-

7-Propoxy-chromen-2-one. (n.d.). PubChem. [Link]

-

Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. (n.d.). Scientific & Academic Publishing. [Link]

-

Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. (n.d.). PMC - NIH. [Link]

-

3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. (n.d.). Science and Education Publishing. [Link]

-

Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. (n.d.). ResearchGate. [Link]

-

7-Hydroxy-6-methoxy-2H-chromen-2-one. (n.d.). PMC - NIH. [Link]

Sources

- 1. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. You are being redirected... [hit2lead.com]

- 4. Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS [pubs.sciepub.com]

- 9. Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Coumarin-containing hybrids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Cytotoxic and Antitumor Activity of some Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one CAS 156006-08-5

An In-depth Technical Guide to 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one (CAS 156006-08-5)

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS: 156006-08-5), a derivative of the versatile coumarin scaffold. While specific experimental data on this compound is limited in public literature, this document, authored for researchers and drug development professionals, consolidates known physicochemical properties and provides expert-driven, actionable insights. A putative synthesis pathway via Williamson ether synthesis is detailed with a step-by-step protocol. Furthermore, this guide outlines a recommended analytical workflow for structural confirmation and purity assessment, including predicted NMR spectral data. Drawing from the extensive bioactivity profile of the coumarin class, we explore the potential therapeutic applications and propose a logical screening cascade to elucidate the compound's pharmacological profile. This whitepaper serves as a foundational resource to accelerate research and development efforts for this promising, yet underexplored, molecule.

Introduction: The Coumarin Scaffold in Drug Discovery

Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone-containing heterocyclic compounds ubiquitous in the plant kingdom and integral to the field of medicinal chemistry. First isolated in 1820, the coumarin scaffold is a privileged structure, forming the core of numerous molecules with a vast spectrum of biological activities.[1][2] These include well-documented anti-inflammatory, anticoagulant, antioxidant, antibacterial, antifungal, antiviral, and anticancer properties.[1]

The pharmacological versatility of coumarins stems from the fused benzene and α-pyrone rings, which can be readily functionalized at various positions. The 7-position, in particular, is a frequent site of substitution, often bearing a hydroxyl group (as in the natural product umbelliferone) that serves as a convenient handle for synthetic modification. Alkylation or acylation at this position can significantly modulate the compound's lipophilicity, cell permeability, and target-binding affinity, leading to enhanced or novel biological activities. This compound represents such a derivative, where the introduction of a keto-ether side chain at the 7-position presents an intriguing prospect for novel pharmacological interactions.

Physicochemical Profile of this compound

While extensive experimental data is not widely published, key physicochemical properties have been reported by chemical suppliers or can be reliably calculated. These parameters are essential for planning synthesis, formulation, and biological screening experiments.

| Property | Value | Source |

| CAS Number | 156006-08-5 | [3] |

| Molecular Formula | C₁₃H₁₂O₄ | [3] |

| Molecular Weight | 232.23 g/mol | Vendor Data |

| Physical Form | Solid | [3] |

| Calculated LogP | 1.63 | [3] |

| Rotatable Bonds | 3 | [3] |

| Stereochemistry | Racemic | [3] |

| Purity (Typical) | ≥95% | [3] |

| Storage | Room Temperature | Vendor Data |

Proposed Synthesis and Purification Workflow

Based on established organic chemistry principles for coumarin derivatization, the most logical and efficient route to synthesize this compound is via a Williamson ether synthesis. This involves the Sₙ2 reaction between the phenoxide of a 7-hydroxycoumarin precursor and an appropriate alkyl halide.

Principle

The synthesis proceeds by deprotonation of the weakly acidic 7-hydroxyl group of a coumarin precursor (e.g., 7-hydroxycoumarin or 7-hydroxy-4-methylcoumarin) using a mild base such as potassium carbonate (K₂CO₃) to form a nucleophilic phenoxide. This phenoxide then displaces a halide from an alkyl halide, in this case, 3-bromo-2-butanone, to form the desired ether linkage.

Precursor Synthesis: 7-Hydroxy-4-methylcoumarin

The common precursor, 7-hydroxy-4-methylcoumarin, can be readily synthesized via the Pechmann condensation reaction. This acid-catalyzed reaction involves the condensation of resorcinol with ethyl acetoacetate.[4][5]

Step-by-Step Protocol for this compound

This protocol is a putative method based on analogous reactions reported in the literature.[1]

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 7-hydroxy-4-methylcoumarin (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.2 eq).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF), to the flask (approx. 10-15 mL per gram of coumarin).

-

Initiation: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Alkylating Agent Addition: Add 3-bromo-2-butanone (1.1 eq) dropwise to the stirring suspension.

-

Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Quenching and Workup: After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the final product.

Synthesis Workflow Diagram

Caption: Proposed synthetic route to CAS 156006-08-5.

Recommended Analytical Characterization

Thorough characterization is critical to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is standard practice.[6][7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural elucidation.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the lactone carbonyl, the ketone carbonyl, and the aromatic C=C bonds.[11]

Predicted ¹H and ¹³C NMR Spectral Data

The following table outlines the predicted chemical shifts (in ppm) for this compound in CDCl₃, based on its structure and known values for similar coumarin derivatives.[1]

| Assignment (¹H NMR) | Predicted δ (ppm) | Multiplicity | Notes |

| Coumarin H-5 | ~7.50 | d | Doublet due to coupling with H-6. |

| Coumarin H-6, H-8 | ~6.80 - 6.95 | m | Complex multiplet, ortho/meta to ether. |

| Coumarin H-3 | ~6.25 | d | Vinylic proton, coupled to H-4. |

| Coumarin H-4 | ~7.65 | d | Vinylic proton, coupled to H-3. |

| O-CH | ~4.80 | q | Methine proton, quartet from CH₃. |

| CO-CH₃ | ~2.20 | s | Ketone methyl protons, singlet. |

| CH-CH₃ | ~1.60 | d | Doublet from coupling with methine proton. |

| Assignment (¹³C NMR) | Predicted δ (ppm) | Notes |

| Ketone C=O | ~205 | |

| Lactone C=O (C-2) | ~161 | Characteristic lactone carbonyl. |

| C-7 | ~160 | Aromatic carbon attached to ether oxygen. |

| C-4a, C-8a | ~112, ~155 | Bridgehead carbons. |

| C-4, C-5 | ~143, ~128 | Aromatic/Vinylic CH. |

| C-3, C-6, C-8 | ~113 - 115 | Aromatic/Vinylic CH. |

| O-CH | ~78 | Methine carbon of the ether. |

| CO-CH₃ | ~27 | Ketone methyl carbon. |

| CH-CH₃ | ~17 | Methyl carbon on the ether chain. |

Potential Biological Activities and Future Research Directions

Inferred Activities from Structural Analogs

The coumarin nucleus is a well-established pharmacophore with a broad range of activities.[1][12] Derivatives with 7-alkoxy substitutions are frequently investigated for:

-

Antioxidant Activity: The phenolic nature of the 7-hydroxy precursor suggests that its derivatives may retain radical scavenging capabilities.[13]

-

Anti-inflammatory Effects: Many coumarins inhibit key inflammatory mediators and pathways.[13]

-

Antimicrobial Activity: Coumarin derivatives have shown promise as antibacterial and antifungal agents, a property that could be modulated by the specific side chain.[12]

Proposed Screening Cascade

To efficiently determine the biological profile of this compound, a tiered screening approach is recommended:

-

Cytotoxicity Assessment: Initial screening in a panel of cell lines (e.g., HeLa, HepG2) to determine the compound's general toxicity and establish a therapeutic window.

-

Antioxidant Assays: Chemical-based assays like the DPPH or ABTS radical scavenging assays to quantify antioxidant potential.

-

Anti-inflammatory Screening: An in vitro assay using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) to measure the inhibition of nitric oxide (NO) or pro-inflammatory cytokines (TNF-α, IL-6).

-

Antimicrobial Testing: Determination of the Minimum Inhibitory Concentration (MIC) against a panel of gram-positive and gram-negative bacteria and pathogenic fungi.

Representative Mechanism: Antioxidant Action

Caption: Generalized antioxidant mechanism for coumarins.

Conclusion

This compound is a structurally interesting coumarin derivative that remains largely uncharacterized in scientific literature. Its synthesis is readily achievable through standard methodologies, and its structure presents clear opportunities for novel biological activity. This guide provides the necessary foundational information—from a proposed synthesis protocol and analytical benchmarks to a logical biological screening cascade—to empower researchers in drug discovery and chemical biology to unlock the potential of this compound. Further investigation is warranted to fully elucidate its pharmacological profile and determine its value as a lead compound or research tool.

References

-

Khan, K. M., et al. (2013). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1803–o1804. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H2SO4, b. 5% NaOH, c. 2M H2SO4. Retrieved from [Link]

-

Lafta, S. J., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4). Retrieved from [Link]

-

Cuevas-Yañez, E., et al. (2021). 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. Molbank, 2021(2), M1228. Available from: [Link]

-

Khan, K. M., et al. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(2), 115-125. Available from: [Link]

-

Csuk, R., & Varga, Z. (2021). 3-(3-Bromophenyl)-7-acetoxycoumarin. Molbank, 2021(4), M1297. Available from: [Link]

-

Powers, R., & Vo, N. (2018). Application of 31P NMR Spectroscopy and Chemical Derivatization for Metabolite Profiling of Lipophilic Compounds in Human Serum. Metabolites, 8(3), 47. Available from: [Link]

-

IntechOpen. (2024). Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

-

PubChem. (n.d.). 7-Propoxy-chromen-2-one. Retrieved from [Link]

-

Diwan, V., et al. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Mass Spectrometry Reviews, 39(1-2), 35-54. Available from: [Link]

-

Odame, F., et al. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry, 16, 275-286. Retrieved from [Link]

-

Coon, J. J., et al. (2018). Improved Precursor Characterization for Data-Dependent Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(10), 2059–2066. Available from: [Link]

Sources

- 1. Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. You are being redirected... [hit2lead.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. visionpublisher.info [visionpublisher.info]

- 7. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]

- 9. Application of 31P NMR Spectroscopy and Chemical Derivatization for Metabolite Profiling of Lipophilic Compounds in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improved Precursor Characterization for Data-Dependent Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one. While specific experimental data for this molecule is limited in publicly available literature, this document synthesizes information on its chemical identity, a proposed synthetic pathway based on established coumarin chemistry, and predicted physicochemical and biological properties derived from the analysis of structurally related compounds. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar coumarin derivatives.

Introduction to the Coumarin Scaffold

Coumarins, formally known as 2H-chromen-2-ones, constitute a large and important class of benzopyrone secondary metabolites found throughout the plant kingdom.[1] The core structure consists of a benzene ring fused to an α-pyrone ring.[1] This scaffold imparts significant biological and pharmacological versatility, with coumarin derivatives exhibiting a wide range of activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and antiviral properties.[1][2] Furthermore, their inherent fluorescence has led to their use as molecular probes and chemosensors.[1] The 7-position of the coumarin ring is a frequent site of substitution, and modifications at this position can significantly influence the molecule's biological activity and physicochemical properties.

Chemical Identity and Physicochemical Properties

This compound is a derivative of 7-hydroxycoumarin (umbelliferone). The key structural feature is the ether linkage at the 7-position with a 1-methyl-2-oxopropyl group.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 156006-08-5 | [3] |

| Molecular Formula | C₁₃H₁₂O₄ | [3] |

| Molecular Weight | 232.23 g/mol | [3] |

| Appearance | Predicted to be a solid at room temperature | [3] |

| Stereochemistry | Racemic | [3] |

Note: Some properties are predicted based on general characteristics of similar compounds.

Figure 1: Chemical structure of this compound.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis would proceed via the reaction of 7-hydroxycoumarin with an appropriate 3-halo-2-butanone (e.g., 3-bromo-2-butanone or 3-chloro-2-butanone) in the presence of a base.

Figure 2: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline based on similar reactions and should be optimized for this specific transformation.

Materials:

-

7-Hydroxycoumarin (1.0 eq)

-

3-Bromo-2-butanone (1.1 - 1.5 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 7-hydroxycoumarin in anhydrous acetone or DMF, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add 3-bromo-2-butanone dropwise to the reaction mixture.

-

Heat the reaction to a temperature between 50-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.

Causality Behind Experimental Choices:

-

Base: A weak inorganic base like potassium carbonate is often sufficient to deprotonate the phenolic hydroxyl group of 7-hydroxycoumarin, forming the nucleophilic phenoxide. Stronger bases like sodium hydride could also be used but may require more stringent anhydrous conditions.

-

Solvent: Polar aprotic solvents like acetone or DMF are ideal for this type of SN2 reaction as they can dissolve the reactants and facilitate the nucleophilic attack without solvating the nucleophile too strongly.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule, separating it from unreacted starting materials and byproducts.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, its characteristic spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for both the coumarin core and the 1-methyl-2-oxopropoxy substituent.

-

Coumarin Protons: Signals for the vinylic protons at C3 and C4, and the aromatic protons at C5, C6, and C8.

-

Substituent Protons: A doublet for the methyl group attached to the chiral center, a quartet for the methine proton, and a singlet for the terminal methyl group of the ketone.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to all 13 carbon atoms in the molecule.

-

Carbonyl Carbons: Two distinct signals in the downfield region for the lactone carbonyl (C2) and the ketone carbonyl.

-

Aromatic and Vinylic Carbons: Signals in the aromatic region for the carbons of the benzene ring and the vinylic carbons of the pyrone ring.

-

Aliphatic Carbons: Signals in the upfield region for the methine and two methyl carbons of the substituent.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.

-

C=O Stretching: A strong band for the lactone carbonyl is expected around 1720-1740 cm⁻¹.[2] A second strong band for the ketone carbonyl should appear around 1715 cm⁻¹.

-

C-O Stretching: Bands corresponding to the ether linkage will be present in the fingerprint region.

-

C=C Stretching: Aromatic and vinylic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.[2]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 232. Fragmentation patterns would involve cleavage of the ether bond and loss of the side chain, as well as characteristic fragmentation of the coumarin ring system.

Potential Biological Activities and Applications

While no specific biological studies have been published for this compound, the known activities of related 7-alkoxycoumarins and coumarins bearing ketone functionalities suggest several potential areas of investigation.

Figure 3: Potential areas of biological investigation for the title compound.

Antimicrobial Activity

Many 7-substituted coumarin derivatives have demonstrated significant antibacterial and antifungal properties.[5] The introduction of various functional groups at the 7-position can modulate this activity. The presence of the ketone-containing side chain in the target molecule could potentially enhance its interaction with microbial targets.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Antioxidant Activity

The coumarin nucleus is known to possess antioxidant properties, and these can be influenced by the nature of the substituents.[6] The ability of the compound to scavenge free radicals can be evaluated using standard in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid).

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add various concentrations of the test compound or standard to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (typically around 517 nm).

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Cytotoxic and Anticancer Activity

Numerous coumarin derivatives have been investigated for their potential as anticancer agents.[2] The cytotoxicity of this compound against various cancer cell lines could be assessed to determine its potential in this area.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of around 570 nm.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is a coumarin derivative with a unique substitution pattern that warrants further investigation. While specific experimental data is currently scarce, this guide provides a solid theoretical framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted spectroscopic data will be invaluable for the characterization of the synthesized compound. The potential for antimicrobial, antioxidant, and cytotoxic activities, based on the broader class of coumarins, highlights promising avenues for future research. This document serves as a catalyst for further exploration of this and related compounds in the fields of medicinal chemistry and drug discovery.

References

Sources

- 1. Interaction of 7-Alkoxycoumarins with the Aryl Hydrocarbon Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. You are being redirected... [hit2lead.com]

- 4. 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one molecular weight

An In-Depth Technical Guide to 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one: Properties, Synthesis, and Biological Context

Introduction

The coumarin, or 2H-chromen-2-one, scaffold is a prominent pharmacophore found in numerous natural products and synthetic molecules, renowned for its broad spectrum of pharmacological activities.[1] These compounds are integral to drug discovery, exhibiting properties that span from anti-inflammatory and anticoagulant to anticancer and antimicrobial.[1][2] This technical guide provides a comprehensive overview of a specific derivative, this compound (CAS No: 156006-08-5), designed for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, propose a robust synthetic pathway with detailed protocols, and discuss its potential biological significance within the broader context of coumarin-based therapeutics.

Part 1: Physicochemical and Structural Characterization

This compound is a derivative of umbelliferone (7-hydroxy-2H-chromen-2-one) where the hydroxyl group is functionalized with a 1-methyl-2-oxopropoxy moiety. This substitution is critical as it modulates the molecule's lipophilicity, steric profile, and potential for hydrogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic properties. The ether linkage at the 7-position has been noted in related compounds to enhance biological efficacy.[3]

Core Molecular Properties

A summary of the key identifiers and computed properties for this molecule is presented below.

| Property | Value | Source |

| Molecular Weight | 232 g/mol | [4] |

| Molecular Formula | C₁₃H₁₂O₄ | [4][5] |

| IUPAC Name | This compound | [4] |

| CAS Number | 156006-08-5 | [4][5] |

| Canonical SMILES | CC(C=O)OC1=CC2=C(C=C1)C=CC(=O)O2 | Inferred from structure |

| InChI Key | UHCVPUSBZDLSQF-UHFFFAOYSA-N | [5] |

| LogP | 1.63 | [4] |

| Physical Form | Solid | [4] |

Part 2: Synthesis and Spectroscopic Analysis

Proposed Synthetic Workflow

The synthesis begins with the commercially available 7-hydroxy-2H-chromen-2-one (umbelliferone), which is reacted with a suitable three-carbon halo-ketone, such as 3-bromo-2-butanone, under basic conditions.

Caption: Proposed Williamson ether synthesis for the target compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol describes a self-validating system for synthesizing the title compound. The success of the reaction is easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenolic coumarin.

Materials:

-

7-Hydroxy-2H-chromen-2-one (1.0 eq)

-

3-Bromo-2-butanone (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 7-hydroxy-2H-chromen-2-one (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a slurry (approx. 15-20 mL per gram of hydroxycoumarin).

-

Rationale for Reagents:

-

K₂CO₃: A moderately weak base is chosen because it is strong enough to deprotonate the phenolic hydroxyl group (pKa ~7-8) to form the reactive nucleophilic phenoxide. It is not, however, strong enough to significantly promote side reactions like hydrolysis of the lactone ring.

-

Acetone: A polar aprotic solvent is ideal. It effectively dissolves the organic reactants and facilitates the Sₙ2 reaction mechanism by solvating the potassium cation without forming a hydrogen-bonding shell around the phenoxide nucleophile, which would reduce its reactivity.

-

-

Addition of Electrophile: Add 3-bromo-2-butanone (1.2 eq) to the stirring mixture. The slight excess ensures the complete consumption of the limiting 7-hydroxycoumarin.

-

Reaction Execution: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 6-12 hours. Monitor the reaction progress by TLC, eluting with a mixture like 30% ethyl acetate in hexane. The product spot should be less polar (higher Rf) than the starting hydroxycoumarin spot.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the solid K₂CO₃ and potassium bromide byproduct. Wash the solid residue with fresh acetone.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude solid in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x) to remove any remaining inorganic salts and DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final product.

Spectroscopic Validation (Predicted)

The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques.

-

¹H NMR (400 MHz, CDCl₃): Expected signals would include a doublet around δ 1.6 (3H, for the secondary methyl group), a singlet around δ 2.2 (3H, acetyl methyl group), a quartet around δ 4.8 (1H, methine proton), and characteristic signals for the coumarin core between δ 6.2-7.6, including two doublets for the H-3 and H-4 protons of the pyrone ring.

-

IR (KBr): The spectrum should show two distinct and strong carbonyl (C=O) stretching bands. One, corresponding to the α,β-unsaturated lactone, is expected around 1720-1740 cm⁻¹. The second, for the ketone, should appear around 1715 cm⁻¹.[6][7] The C-O-C ether stretch would be visible in the 1200-1100 cm⁻¹ region.

-

Mass Spectrometry (ESI-MS): The analysis should reveal a prominent ion peak corresponding to the molecular weight, such as [M+H]⁺ at m/z 233 or [M+Na]⁺ at m/z 255.[4]

Part 3: Biological Significance and Therapeutic Potential

The coumarin nucleus is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1] Derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the inhibition of carbonic anhydrase, disruption of microtubule polymerization, and modulation of reactive oxygen species.[6]

Hypothetical Target Pathway: MAPK/ERK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. A coumarin derivative like this compound could potentially act as an inhibitor at one of the key kinase nodes in this pathway, such as MEK or ERK.

Caption: Simplified MAPK/ERK signaling pathway with a potential inhibition point.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

To provide a preliminary assessment of the compound's potential as an anticancer agent, a cytotoxicity assay is a fundamental first step. The MTT assay is a reliable, colorimetric method for evaluating a compound's effect on cell viability.

Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Culture: Seed a human cancer cell line (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in cell culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Cell Treatment: Remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include "vehicle controls" (media with the same percentage of DMSO used for the highest concentration) and "untreated controls" (media only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). This self-validating system, through its controls, ensures that any observed cytotoxicity is due to the compound and not the solvent or other experimental artifacts.

Conclusion

This compound represents a structurally interesting molecule that builds upon the well-established therapeutic potential of the coumarin scaffold. Its physicochemical properties can be readily characterized, and its synthesis is achievable through standard, reliable organic chemistry techniques. Based on the extensive bioactivity of related coumarins, this compound warrants investigation as a potential modulator of key cellular signaling pathways, making it a candidate for further study in drug discovery programs, particularly in oncology and infectious diseases.

References

- Patel, D. et al. (2014). Synthesis and biological activity of 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4-(styryl/4-substituted styryl)-2H-chromen-2-one. Journal of Saudi Chemical Society.

-

PubChem. 7-Propoxy-chromen-2-one. [Link]

-

PubChem. 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. [Link]

-

Sánchez-Recillas, A. et al. (2014). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

PubChem. 7-hydroxy-3-phenyl-2H-chromen-2-one. [Link]

-

Khan, K. M. et al. (2010). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. ResearchGate. [Link]

-

Khan, K. M. et al. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research. [Link]

-

ResearchGate. Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1). [Link]

-

Orozco-Castañeda, H. J. et al. (2021). 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. MDPI. [Link]

-

Lafta, S. J. et al. (2013). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. [Link]

-

PubChem. 2h-Chromene-2-one. [Link]

-

Ben-Tama, A. et al. (2016). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Scientific & Academic Publishing. [Link]

Sources

- 1. Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. researchgate.net [researchgate.net]

- 4. You are being redirected... [hit2lead.com]

- 5. This compound | 156006-08-5 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]

7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one: A Prospective Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The following technical guide on 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one is a prospective analysis based on established literature for structurally related coumarin derivatives. To date, no specific studies on this particular molecule have been identified. This document aims to provide a scientifically grounded framework for its synthesis, characterization, and potential biological evaluation.

Introduction: The Enduring Potential of the Coumarin Scaffold

Coumarins, a class of benzopyrone-containing natural products, are ubiquitous in the plant kingdom and have long captured the attention of medicinal chemists.[1][2] Their inherent structural features and amenability to synthetic modification have led to the discovery of a vast array of pharmacological activities.[2][3] The 7-hydroxycoumarin (umbelliferone) scaffold, in particular, serves as a versatile platform for the development of novel therapeutic agents.[4] Substitution at the 7-position has been shown to modulate the biological and physicochemical properties of the coumarin core, leading to compounds with enhanced potency and selectivity.[5][6] This guide focuses on a novel, yet uncharacterized derivative, this compound, providing a roadmap for its exploration as a potential drug candidate.

Proposed Synthesis: A Strategic Approach via Williamson Ether Synthesis

The synthesis of this compound can be logically achieved through the well-established Williamson ether synthesis.[7][8][9] This nucleophilic substitution reaction provides a reliable and efficient method for the O-alkylation of the phenolic hydroxyl group of 7-hydroxycoumarin.[10][11] The proposed two-step synthesis is outlined below.

Step 1: Synthesis of the Alkylating Agent (1-chloro-1-methylpropan-2-one)

The requisite alkylating agent, 1-chloro-1-methylpropan-2-one, can be prepared from the readily available starting material, 2-methylpropan-2-ol, through a two-step process involving oxidation followed by chlorination.

Step 2: Williamson Ether Synthesis of this compound

The final step involves the reaction of 7-hydroxycoumarin with the synthesized 1-chloro-1-methylpropan-2-one in the presence of a suitable base and solvent.

Detailed Experimental Protocol: A Self-Validating System

Materials and Reagents:

-

7-Hydroxycoumarin

-

1-chloro-1-methylpropan-2-one (synthesized in Step 1)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

Instrumentation:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates

-

UV lamp (for TLC visualization)

-

Glass column for chromatography

Workflow Diagram:

Caption: Proposed Williamson ether synthesis workflow.

Procedure:

-

Reaction Setup: To a solution of 7-hydroxycoumarin (1.0 eq) in anhydrous acetone or DMF (10 mL/mmol) in a round-bottom flask, add anhydrous potassium carbonate (2.5 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Alkylation: Add 1-chloro-1-methylpropan-2-one (1.2 eq) to the reaction mixture.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane). The disappearance of the 7-hydroxycoumarin spot indicates the completion of the reaction.

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Physicochemical Characterization: Confirming the Molecular Identity

The successful synthesis of this compound must be confirmed through a suite of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Appearance of new signals corresponding to the methyl and methine protons of the 1-methyl-2-oxopropoxy group, along with the characteristic signals of the coumarin core. The disappearance of the phenolic hydroxyl proton signal will be a key indicator of successful alkylation. |

| ¹³C NMR | Appearance of new carbon signals for the 1-methyl-2-oxopropoxy substituent. |

| FT-IR | Presence of a strong carbonyl stretching frequency for the lactone and the ketone. Disappearance of the broad O-H stretching band of the starting material. |

| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₂O₄. |

A Prospective Look at Biological Activities and Therapeutic Applications

Based on the extensive literature on 7-substituted coumarin derivatives, this compound is predicted to exhibit a range of valuable biological activities. The introduction of the 1-methyl-2-oxopropoxy group may influence the compound's lipophilicity, steric profile, and hydrogen bonding capacity, thereby modulating its interaction with biological targets.

Anticancer Potential: A Promising Avenue

Coumarin derivatives are well-documented for their anticancer properties, acting through various mechanisms including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.[1][12][13] The substitution pattern on the coumarin ring plays a critical role in determining the anticancer efficacy.[3] It is plausible that this compound could exhibit cytotoxic activity against various cancer cell lines.

Potential Mechanisms of Anticancer Action:

Caption: Potential anticancer signaling pathways.

Antimicrobial Activity: Combating Drug Resistance

The coumarin scaffold is a known pharmacophore in the design of antimicrobial agents.[14][15] 7-Substituted coumarins have demonstrated activity against a range of bacteria and fungi.[5][6] The lipophilic nature of the 1-methyl-2-oxopropoxy side chain may enhance the compound's ability to penetrate microbial cell membranes, a key factor for antimicrobial efficacy. It has been suggested that some coumarin-based antimicrobials target bacterial DNA gyrase.[5]

Neuroprotective Effects: A Role in Neurodegenerative Diseases

Recent studies have highlighted the neuroprotective potential of coumarin derivatives.[16][17][18][19] They have been shown to inhibit key enzymes involved in neurodegeneration, such as monoamine oxidases and cholinesterases.[5][20] Furthermore, some derivatives exhibit antioxidant and anti-inflammatory properties that are beneficial in the context of neurodegenerative diseases.[21] The structural features of this compound warrant its investigation for potential neuroprotective effects.

Future Directions and Conclusion

This technical guide provides a comprehensive, albeit prospective, overview of this compound. The proposed synthetic route is robust and based on well-established chemical principles. The predicted biological activities are grounded in the extensive body of literature surrounding the versatile coumarin scaffold.

For researchers and drug development professionals, this molecule represents an unexplored opportunity. The next logical steps would be to:

-

Synthesize and characterize the compound according to the outlined protocols.

-

Perform in vitro screening against a panel of cancer cell lines, pathogenic microbes, and relevant neurological targets.

-

Conduct structure-activity relationship (SAR) studies by synthesizing analogues with modifications to the 1-methyl-2-oxopropoxy side chain.

-

Investigate the mechanism of action for any confirmed biological activities.

References

-

Mphahlele, M. J., et al. (2017). Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents. Molecules, 22(10), 1649. [Link]

-

Chen, L., et al. (2022). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers in Pharmacology, 13, 1046775. [Link]

-

Oshio, H., et al. (1981). Biotransformation of coumarin derivatives (1). 7-alkoxycoumarin O-dealkylase in liver microsomes. Journal of Pharmacobio-Dynamics, 4(11), 851-857. [Link]

-

Tyurenkov, I. N., et al. (2022). Antihypoxic effect of new synthetic derivatives of 7-alkoxycoumarin and 4-aminocoumarin in acute hypobaric hypoxia in rats. Journal of Experimental and Clinical Pharmacology, 85(5), 18-24. [Link]

-

Chen, S. J., et al. (2022). Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. International Journal of Molecular Sciences, 23(21), 12734. [Link]

-

Various Authors. (2016). What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine? ResearchGate. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Al-Saffar, A. Z., et al. (2023). Neuroprotective Effects of Coumarin Derivatives in Human SH-SY5Y Neuronal Cells: Structure–Activity Insights. Molecules, 28(2), 795. [Link]

-

Singh, S., et al. (2025). Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. Current Drug Discovery Technologies. [Link]

-

Kumar, A., et al. (2021). 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. RSC Advances, 11(19), 11393-11403. [Link]

-

Bisi, A., et al. (2017). Coumarin derivatives as potential antitumor agents: Growth inhibition, apoptosis induction and multidrug resistance reverting activity. European Journal of Medicinal Chemistry, 128, 235-246. [Link]

-

Lee, J. H., et al. (2022). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Molecules, 27(21), 7205. [Link]

-

Singh, A., et al. (2024). Recent Developments in Coumarin Derivatives as Neuroprotective Agents. Current Drug Research Reviews, 16(4), 312-331. [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

-

Kumar, A., et al. (2021). 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. RSC Advances, 11(19), 11393-11403. [Link]

-

Buters, J. T., et al. (1994). Dealkylation of 7-methoxycoumarin as assay for measuring constitutive and phenobarbital-inducible cytochrome P450s. Analytical Biochemistry, 218(2), 346-350. [Link]

-

Mphahlele, M. J., et al. (2016). Structures of some potent anticancer (coumarin ether linkage) compounds. ResearchGate. [Link]

-

Faty, R. M., et al. (2015). Novel Coumarin Derivatives with Expected Biological Activity. Molecules, 20(7), 13246-13264. [Link]

- Haugland, R. P., et al. (1991). 7-Hydroxy coumarins having substitutions in the 4 position.

-

Chen, S. J., et al. (2022). Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. International Journal of Molecular Sciences, 23(21), 12734. [Link]

-

Mphahlele, M. J., et al. (2017). Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents. Molecules, 22(10), 1649. [Link]

-

Sharma, G., et al. (2024). Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. Biomedicines, 12(6), 1192. [Link]

-

Gawas, D. B., et al. (2018). SO42-/SnO2-Catalyzed C3-alkylation of 4-hydroxycoumarin with secondary benzyl alcohols and O-alkylation with O-acetyl compounds. Journal of Chemical Sciences, 130(11), 163. [Link]

-

Various Authors. (2023). Biological activity of coumarin and its derivatives. ResearchGate. [Link]

-

Various Authors. (2023). Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

-

Various Authors. (2015). Fig. 2. Synthesis of 7-hydroxy-and 7-alkoxy-coumarins (Y ¼ CH 3 , CF 3 ). ResearchGate. [Link]

-

Various Authors. (2020). Coumarin-containing hybrids and their anticancer activities. ResearchGate. [Link]

-

Various Authors. (2025). Neuroprotective activities of coumarin-chalcone derivatives: A comprehensive mechanistic review. Nano Micro Biosystems. [Link]

-

Epifano, F., et al. (2006). Antibacterial Activity of Coumarins. Planta Medica, 72(1), 73-75. [Link]

-

Wang, Z., et al. (2020). HFIP Promoted C3 Alkylation of Lawsone and 4-Hydroxycoumarin with Alcohols by Dehydrative Cross-Coupling. The Journal of Organic Chemistry, 85(16), 10834-10843. [Link]

-

Vibzz Lab. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). YouTube. [Link]

-

Various Authors. (2018). The Study on Biological and Pharmacological Activity of Coumarins. Atlantis Press. [Link]

-

Kumar, A., et al. (2023). Evaluation of Anti-Inflammatory and Anti-Tubercular Activity of 4-Methyl-7-Substituted Coumarin Hybrids and Their Structure Activity Relationships. Molecules, 28(18), 6698. [Link]

-

Various Authors. (n.d.). Williamson Ether Synthesis. Cambridge University Press. [Link]

-

Various Authors. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Anti-Inflammatory and Anti-Tubercular Activity of 4-Methyl-7-Substituted Coumarin Hybrids and Their Structure Activity Relationships [mdpi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. francis-press.com [francis-press.com]

- 12. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benthamdirect.com [benthamdirect.com]

- 19. mdpi.com [mdpi.com]

- 20. Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. nmb-journal.com [nmb-journal.com]

The Biological Versatility of 7-Substituted Coumarins: A Guide for Drug Discovery and Development

An In-Depth Technical Guide

Abstract

Coumarins, a prominent class of benzopyran-2-one scaffolds, are recognized as "privileged structures" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1] The substitution pattern on the coumarin ring is a critical determinant of their pharmacological profile.[1] Among the various positions, substitution at the C7-position has proven to be a particularly fruitful strategy for modulating and enhancing biological activity. This technical guide provides a comprehensive overview of the significant biological activities of 7-substituted coumarins, including their anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. We delve into the structure-activity relationships (SAR), mechanisms of action, and key experimental protocols, offering a valuable resource for researchers, scientists, and drug development professionals dedicated to exploring the therapeutic potential of this versatile molecular scaffold.

The Coumarin Core and the Strategic Importance of the 7-Position

The coumarin nucleus is a fundamental scaffold in numerous natural products and synthetic compounds, demonstrating a remarkable array of pharmacological properties.[2] Its planar structure and lactone ring system are key to its ability to bind to various enzymes and receptors. The biological effects of coumarins are profoundly influenced by the nature and position of substituents on the benzopyran ring.[3]

The 7-position is a strategic site for chemical modification for several reasons:

-

Electronic Modulation: The introduction of electron-donating groups (EDGs) like hydroxyl (-OH) or amino (-NH₂) or electron-withdrawing groups (EWGs) at this position can significantly alter the electron density of the entire ring system, influencing binding affinities and reactivity. For instance, a 7-amino group is crucial for the strong fluorescence observed in many coumarin-based probes.[4][5]

-

Physicochemical Properties: Substituents at C7 can tune critical drug-like properties such as lipophilicity, solubility, and bioavailability. This allows for the optimization of pharmacokinetic profiles.

-

Vectorial Interaction: The 7-position often serves as an anchor point for larger substituents that can extend into specific binding pockets of target proteins, enabling the design of highly selective and potent inhibitors.[6][7] This is particularly evident in the development of selective enzyme inhibitors.[8]

The versatility of this position allows for the generation of vast chemical libraries with diverse biological activities, making 7-substituted coumarins a focal point of drug discovery efforts.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases. Many 7-substituted coumarins have demonstrated significant anti-inflammatory effects by targeting key mediators of the inflammatory cascade.[1]

Mechanism of Action: Inhibition of NF-κB and Pro-inflammatory Mediators

A primary mechanism for the anti-inflammatory action of 7-substituted coumarins is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[9] In response to stimuli like lipopolysaccharides (LPS), NF-κB translocates to the nucleus, driving the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

Certain 7-substituted coumarin derivatives have been shown to effectively block this pathway.[9] For example, N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide was found to bind to the active site of the NF-κB p65 subunit, thereby preventing its nuclear translocation and downstream effects.[9] This leads to a measurable reduction in the production of NO, IL-6, and the expression of enzymes like iNOS and COX-2.[10]

Caption: Inhibition of the NF-κB pathway by a 7-substituted coumarin.

Structure-Activity Relationship (SAR)

-

7-Oxyacetamide Derivatives: The presence of an N-substituted-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide moiety is strongly associated with potent anti-inflammatory activity.[9]

-

Electron-Donating Groups: The presence of electron-donating groups and nitrogen-rich fragments on the substituent at the 7-position appears to boost anti-inflammatory effects.[11]

-

7-Hydroxy Group: A free 7-hydroxyl group is often a key factor for activity.[12] Acetylation of this group can suppress the biological effects.[13]

Table 1: Anti-inflammatory Activity of Selected 7-Substituted Coumarins

| Compound ID | Substitution at C7 | Assay | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 2d | N-(3-methoxybenzyl)-2-oxyacetamide | IL-6 Inhibition (LPS-stimulated RAW 264.7) | NF-κB | ~15 | [9] |

| 12 | 2-oxoalkoxy | NO Production Inhibition (J774) | iNOS | 21 | [10] |

| 20 | 2-oxoalkoxy | IL-6 Production Inhibition (J774) | - | 10 | [10] |

| 3o | 1,2,3-Triazole linked | Protein Denaturation | - | > Standard |[11] |

Antimicrobial Activity: A Broad-Spectrum Defense

Coumarins are a well-established class of compounds with broad-spectrum antimicrobial activity against bacteria and fungi.[1][14] The mechanism often involves disrupting cellular processes like enzyme function or membrane integrity.[1]

Mechanism of Action

The antimicrobial versatility of the coumarin scaffold allows it to interact with multiple targets.[6] For some derivatives, the mechanism involves the inhibition of bacterial DNA gyrase, similar to coumarin antibiotics like novobiocin.[6] Other proposed mechanisms include the disruption of cell membranes and the inhibition of essential enzymes involved in microbial metabolism.[1]

Structure-Activity Relationship (SAR)

-

Lipophilicity: Increased lipophilicity, often achieved by adding larger hydrophobic moieties at the 7-position, can enhance antimicrobial activity, possibly by facilitating passage through the microbial cell wall.[6]

-

Short Aliphatic Chains: For antifungal activity against Aspergillus species, O-alkylation at the 7-position with shorter alkyl chains (e.g., allyl) leads to better activity compared to larger groups (e.g., geranyl).[15]

-

Electron-Withdrawing Groups: The presence of EWGs, such as in acetylated 7-hydroxycoumarins, favors antifungal activity.[15]

-

Combined Substitutions: Bisubstitution at positions 7 and 8 with small groups like methoxy has been shown to increase antimycobacterial activity.[6]

Table 2: Antimicrobial Activity (MIC) of Selected 7-Substituted Coumarins

| Compound Class | Substitution at C7 | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 7-Hydroxy-4-methylcoumarin derivative | Phenyl at C3 | S. aureus (MRSA) | 16 | [16] |

| 8-substituted 7-hydroxycoumarin | - | E. coli | 4-6 | [16] |

| 7-O-allyl-4-methylcoumarin | O-allyl | A. flavus | 64 | [15] |

| 7-Acetoxy-4-methylcoumarin | O-acetyl | A. flavus | 32 | [15] |

| N-benzylpiperidine derivative | N-benzylpiperidine | M. tuberculosis H37Rv | 8.31–29.70 (µM) |[6][17] |

Anticancer Activity: Inducing Cell Death and Arrest

The coumarin scaffold is a cornerstone in the design of novel anticancer agents.[1] 7-substituted derivatives have shown cytotoxicity against a wide array of cancer cell lines through multiple mechanisms.[18][19]

Mechanism of Action

The anticancer effects of 7-substituted coumarins are multifaceted and include:

-

Apoptosis Induction: Many derivatives trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] Some compounds, like 4-trifluoromethyl-6,7-dihydroxycoumarin, act as potent inhibitors of the anti-apoptotic protein Mcl-1.[20]

-

Cell Cycle Arrest: Coumarins can halt the proliferation of cancer cells at various phases of the cell cycle.

-

Inhibition of Kinases: Specific coumarin hybrids have been shown to inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT pathway.[21]

-

Tubulin Polymerization Inhibition: Certain coumarin hybrids can interfere with microtubule dynamics, a validated target for cancer chemotherapy.[19]

Caption: General workflow for screening anticancer 7-substituted coumarins.

Structure-Activity Relationship (SAR)

-